molecular formula C12H8N2O2S B188032 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde CAS No. 39689-08-2

5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde

Cat. No. B188032
CAS RN: 39689-08-2
M. Wt: 244.27 g/mol
InChI Key: CATAEVIKQDVMNF-UHFFFAOYSA-N
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Description

5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is a chemical compound with the molecular formula C12H8N2O2S. It has a molecular weight of 244.27 . The IUPAC name for this compound is 5-(1H-benzimidazol-2-ylsulfanyl)-2-furaldehyde .


Physical And Chemical Properties Analysis

This compound has a melting point of 162-163°C . Other physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

    Scientific Field: Anticancer Research

    • Application Summary : Benzimidazole derivatives, such as “5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde”, have been studied for their potential as anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity .
    • Methods of Application : The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at the ortho position with various reagents .
    • Results or Outcomes : The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) caused a significant increase in anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring decreased the ability of inhibition of synthesized benzimidazoles . The compounds 2f and 2g displayed significant anticancer activity on both A549 and PC3 cell lines .

    Scientific Field: Synthesis of Phthalocyanines

    • Application Summary : “5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde” has been used in the synthesis of new phthalocyanines .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The specific results or outcomes were not detailed in the source .

    Scientific Field: Antimicrobial Research

    • Application Summary : Benzimidazole derivatives have been studied for their potential as antimicrobial agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the antimicrobial activity .
    • Methods of Application : The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at the ortho position with various reagents .
    • Results or Outcomes : The compounds 11b, 11e, 11f and 11h displayed significant antimicrobial activity on both A549 and PC3 cell lines .

    Scientific Field: Synthesis of Benzophenones

    • Application Summary : “5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde” has been used in the synthesis of new benzophenones .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

This compound is classified as an irritant . More detailed safety and hazard information was not found in the retrieved papers.

properties

IUPAC Name

5-(1H-benzimidazol-2-ylsulfanyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-7-8-5-6-11(16-8)17-12-13-9-3-1-2-4-10(9)14-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATAEVIKQDVMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351363
Record name 5-[(1H-Benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde

CAS RN

39689-08-2
Record name 5-[(1H-Benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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